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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-nitrobenzoic acid (CAS No. 99-60-5), a key intermediate in the synthesis of
pharmaceuticals and dyes. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering detailed
spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical
procedures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4-
nitrobenzoic acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.65 d 21 H-3

8.39 dd 8.7,2.1 H-5

8.01 d 8.7 H-6

Solvent: DMSO-ds
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- 13 1
Chemical Shift (8) ppm Assignment
164.8 C=0
150.9 C-4
137.4 C-2
132.8 C-6
131.2 C-1
126.1 C-5
120.3 C-3

Solvent: DMSO-ds

ble 32 FTIR < :

Wavenumber (cm—?) Intensity Assignment
3100 - 2500 Broad O-H stretch (Carboxylic acid)
1705 Strong C=0 stretch (Carboxylic acid)
1605, 1575 Medium C=C stretch (Aromatic ring)
N-O asymmetric stretch (Nitro
1520 Strong
group)
N-O symmetric stretch (Nitro
1345 Strong
group)
850 Strong C-Cl stretch
750 Strong C-H out-of-plane bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data
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miz Relative Intensity Assignment

201 100% [M]* (Molecular lon)
184 High [M-OHJ*

155 Medium [M-NO2]*

127 Medium [M-NO2-COJ*

99 High [CsH2CIO]*

75 High [CsHsO0]*

lonization Method: Electron lonization (EI)

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like 2-Chloro-
4-nitrobenzoic acid is depicted below. This process ensures a systematic characterization of
the compound's chemical structure.
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Caption: General workflow for spectroscopic characterization.
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-nitrobenzoic acid for 1H NMR
and 20-50 mg for 3C NMR.

e The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds) in a clean, dry vial.

e A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the
solution to provide a reference signal at 0 ppm.

e The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube.

e The NMR tube is capped and carefully placed into the NMR spectrometer's sample holder.

o Data Acquisition: The magnetic field is shimmed to achieve homogeneity. Standard pulse
sequences are used to acquire the *H and 13C spectra. For 13C NMR, proton decoupling is
typically employed to simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.
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Procedure:

Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-nitrobenzoic acid
(1-2 mg) is placed in a clean agate mortar.

Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is
added to the mortar.

The sample and KBr are thoroughly ground and mixed together using a pestle until a fine,
homogeneous powder is obtained.

A portion of the mixture is transferred to a pellet-forming die.

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several
minutes to form a thin, transparent or translucent pellet.

Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of
the FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. Then,
the sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield
the final infrared spectrum, which is typically plotted as percent transmittance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (El) source.
Procedure:

o Sample Introduction: A small amount of the solid 2-Chloro-4-nitrobenzoic acid is
introduced into the ion source, typically via a direct insertion probe. The probe is heated to
volatilize the sample into the gas phase.

« lonization (Electron lonization - El): In the ion source, the gaseous molecules are bombarded
with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an
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electron, forming a positively charged molecular ion ([M]*), and also induces fragmentation.

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based
on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a signal proportional to the abundance of
each ion is generated.

o Data Processing: The data is presented as a mass spectrum, which is a plot of the relative
abundance of ions versus their m/z ratio. The peak with the highest m/z value typically
corresponds to the molecular ion, providing the molecular weight of the compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4-nitrobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146347#spectroscopic-data-of-2-chloro-4-
nitrobenzoic-acid-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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